molecular formula C50H91N5O34 B12442213 6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin

6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin

Cat. No.: B12442213
M. Wt: 1306.3 g/mol
InChI Key: MVUUNAABEYLRIC-YAFYOUFTSA-N
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Description

6A-[[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. This particular compound is characterized by the presence of multiple aminoethyl groups, which enhance its solubility and reactivity. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6A-[[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin involves multiple steps. One common method includes the reaction of cyclodextrin with a series of aminoethyl groups. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of cyclodextrin are activated using industrial-grade reagents.

    Continuous Reaction: The activated cyclodextrin is continuously reacted with aminoethyl groups in a controlled environment to ensure consistent product quality.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6A-[[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin undergoes various chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

    Complexation Reactions: The cyclodextrin core can form inclusion complexes with various guest molecules, enhancing their solubility and stability.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Complexation Reactions: These reactions often occur in aqueous solutions at room temperature, with the cyclodextrin forming non-covalent complexes with guest molecules.

Major Products

    Functionalized Cyclodextrins: Substitution reactions yield cyclodextrins with various functional groups, enhancing their utility in different applications.

    Inclusion Complexes: Complexation reactions result in the formation of stable inclusion complexes, useful in drug delivery and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6A-[[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin is unique due to its multiple aminoethyl groups, which enhance its solubility and reactivity compared to other cyclodextrin derivatives. This makes it particularly valuable in applications requiring high solubility and complexation capabilities.

Properties

Molecular Formula

C50H91N5O34

Molecular Weight

1306.3 g/mol

IUPAC Name

(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C50H91N5O34/c51-1-2-52-3-4-53-5-6-54-7-8-55-9-16-37-23(62)30(69)44(76-16)84-38-17(10-56)78-46(32(71)25(38)64)86-40-19(12-58)80-48(34(73)27(40)66)88-42-21(14-60)82-50(36(75)29(42)68)89-43-22(15-61)81-49(35(74)28(43)67)87-41-20(13-59)79-47(33(72)26(41)65)85-39-18(11-57)77-45(83-37)31(70)24(39)63/h16-50,52-75H,1-15,51H2/t16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m1/s1

InChI Key

MVUUNAABEYLRIC-YAFYOUFTSA-N

Isomeric SMILES

C(CNCCNCCNCCNCC1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N

Canonical SMILES

C(CNCCNCCNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N

Origin of Product

United States

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